
3,6-Dimethylocta-1,7-diyne-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylocta-1,7-diyne-3,6-diol: is an organic compound with the molecular formula C10H14O2 . It is characterized by the presence of two hydroxyl groups and two triple bonds within its carbon chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-1,7-diyne-3,6-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the rearrangement of chiral 2,3-epoxy alcohols using a system of triphenylphosphine, pyridine, iodine, and water . This method ensures the formation of the compound with high specificity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands .
化学反应分析
Types of Reactions: 3,6-Dimethylocta-1,7-diyne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds
科学研究应用
Chemistry: 3,6-Dimethylocta-1,7-diyne-3,6-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials with specific properties .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high-strength polymers and advanced coatings .
作用机制
The mechanism by which 3,6-Dimethylocta-1,7-diyne-3,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and triple bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby influencing various chemical and biological processes .
相似化合物的比较
- 2,6-Dimethylocta-1,7-diene-3,6-diol
- 3,7-Dimethylocta-1,6-dien-3-ol
- [(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate
Comparison: 3,6-Dimethylocta-1,7-diyne-3,6-diol is unique due to the presence of two triple bonds and two hydroxyl groups, which confer distinct chemical properties and reactivity. In contrast, similar compounds like 2,6-Dimethylocta-1,7-diene-3,6-diol and 3,7-Dimethylocta-1,6-dien-3-ol contain double bonds instead of triple bonds, resulting in different reactivity and applications .
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3,6-dimethylocta-1,7-diyne-3,6-diol |
InChI |
InChI=1S/C10H14O2/c1-5-9(3,11)7-8-10(4,12)6-2/h1-2,11-12H,7-8H2,3-4H3 |
InChI 键 |
UPWRHWJHTJMOSW-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(C)(C#C)O)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
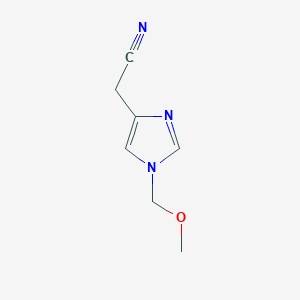

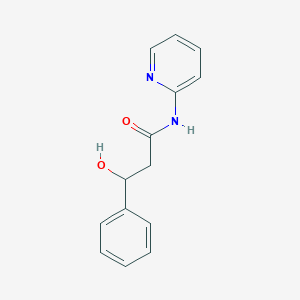
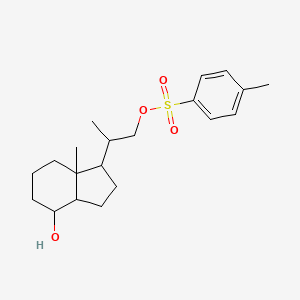

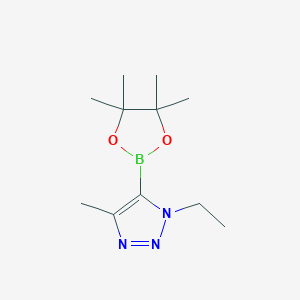
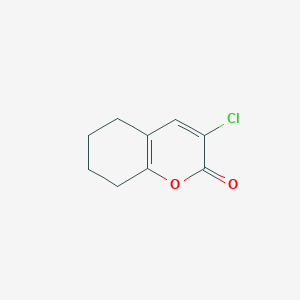
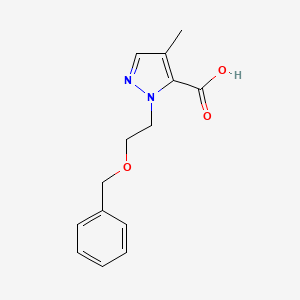
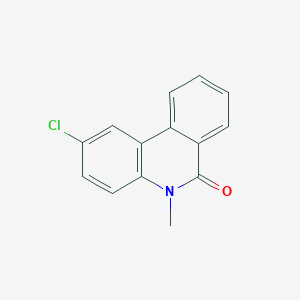
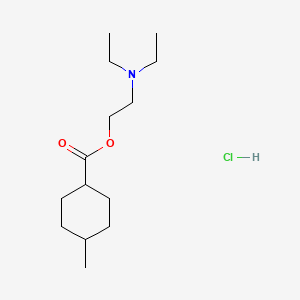
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
